8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol
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Overview
Description
8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol is a phenothiazine derivative Phenothiazines are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenothiazine core structure.
Chlorination: The phenothiazine core is chlorinated at the 8th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated phenothiazine is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Methoxylation: Finally, the compound is methoxylated at the 2nd position using a methoxylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the chlorination, alkylation, and methoxylation steps.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro or methoxy groups.
Scientific Research Applications
8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol has several scientific research applications:
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Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Properties
CAS No. |
21658-48-0 |
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Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol |
InChI |
InChI=1S/C18H21ClN2O2S/c1-20(2)9-4-10-21-13-11-12(19)5-7-15(13)24-16-8-6-14(23-3)18(22)17(16)21/h5-8,11,22H,4,9-10H2,1-3H3 |
InChI Key |
VZQHGUSHUGPARZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C1C(=C(C=C3)OC)O |
Origin of Product |
United States |
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